6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine
CAS No.: 6155-99-3
Cat. No.: VC8655560
Molecular Formula: C18H12BrN3
Molecular Weight: 350.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6155-99-3 |
|---|---|
| Molecular Formula | C18H12BrN3 |
| Molecular Weight | 350.2 g/mol |
| IUPAC Name | 6-bromo-N-naphthalen-1-ylquinazolin-4-amine |
| Standard InChI | InChI=1S/C18H12BrN3/c19-13-8-9-16-15(10-13)18(21-11-20-16)22-17-7-3-5-12-4-1-2-6-14(12)17/h1-11H,(H,20,21,22) |
| Standard InChI Key | JGXQMNJFMJIQGL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2NC3=NC=NC4=C3C=C(C=C4)Br |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NC3=NC=NC4=C3C=C(C=C4)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 350.21 g/mol . Its structure comprises a quinazoline core substituted with a bromine atom at position 6 and a naphthalen-1-yl group at the 4-amino position. The planar quinazoline ring and extended π-system of naphthalene suggest potential for intercalation or receptor binding, common in bioactive molecules .
Physical Properties
While experimental data for this specific compound are sparse, analogs from the quinazolin-4-one family exhibit melting points between 150–196°C and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) . The bromine substituent increases molecular weight and polarizability, likely reducing aqueous solubility compared to non-halogenated analogs.
Table 1: Inferred Physicochemical Properties
Synthesis and Structural Elucidation
Synthetic Pathways
Although no direct synthesis of 6-bromo-N-(naphthalen-1-yl)quinazolin-4-amine is documented, convergent strategies from analogous quinazolinones provide a roadmap. A plausible route involves:
-
Bromination: Introducing bromine at position 6 of a preformed quinazoline core using bromine or .
-
Amine Functionalization: Coupling the 4-amino group with naphthalen-1-yl via Ullmann-type reactions using copper catalysts, as demonstrated for related quinazolin-4-ones .
Key Reaction Conditions
-
Microwave irradiation (150°C, 20 min) for accelerated coupling .
-
Column chromatography (hexane/ethyl acetate) for purification .
Spectral Characterization
Spectral data from similar brominated naphthalene-quinazoline hybrids (e.g., 6-bromo-3-(naphthalen-2-yl)quinazolin-4(3H)-one) reveal:
Computational and Mechanistic Insights
Molecular Docking Studies
Hypothetical docking simulations (based on COX-2 homology models) suggest that the naphthalene group occupies the hydrophobic pocket, while the bromine interacts with Leu-384 via van der Waals forces. The 4-amino group may form hydrogen bonds with Tyr-355, stabilizing the enzyme-inhibitor complex .
Metabolic Stability
Industrial and Research Applications
Pharmaceutical Development
This compound’s scaffold aligns with NSAID candidates, warranting evaluation in chronic inflammation models. Its bromine atom also positions it as a potential intermediate for radiohalogenation in imaging agents .
Material Science
The extended aromatic system could serve as a ligand in luminescent metal-organic frameworks (MOFs) or organic semiconductors, leveraging its electron-deficient quinazoline core .
Challenges and Future Directions
Synthetic Optimization
Current methods for analogous compounds suffer from moderate yields (≤95%) . Future work should explore:
-
Catalyst Screening: Palladium or nickel complexes for C-N coupling.
-
Green Solvents: Anisole or cyclopentyl methyl ether to replace DMF .
Toxicity and ADME Studies
Acute toxicity assays in murine models are critical, as brominated aromatics may exhibit hepatotoxicity. Computational ADME predictions (e.g., SwissADME) can guide lead optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume